Apigeninidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Apigeninidin
CAS No.: 1151-98-0
Cat. No.: VC21336824
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1151-98-0 |
---|---|
Molecular Formula | C15H11ClO4 |
Molecular Weight | 290.70 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride |
Standard InChI | InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H |
Standard InChI Key | GYQDOAKHUGURPD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] |
Chemical Structure and Properties
Molecular Identity
Apigeninidin exists in multiple forms, most notably as apigeninidin chloride (C15H11ClO4) with a molecular weight of 290.70 g/mol . It also appears in literature as the base compound (C15H11O4) with a slightly lower molecular weight of 255.245 g/mol . The compound is officially categorized under PubChem CID 159360 and possesses several synonyms including Apigeninidin chloride, Apigenidin, and Gesneridin .
Structural Properties
The chemical structure of apigeninidin features a characteristic flavylium cation backbone with hydroxyl groups at specific positions. Its IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-1λ4-chromen-1-ylium , reflecting its arrangement of functional groups. The compound belongs to the class of organic compounds known as 7-hydroxyflavonoids, which are characterized by having a hydroxyl group at the C-7 position of the flavonoid skeleton .
Table 1: Chemical Properties of Apigeninidin
Natural Sources and Extraction
Natural Occurrence
Apigeninidin is predominantly found in the leaf sheaths of certain sorghum varieties (Sorghum bicolor) that naturally produce high concentrations of this pigment . This natural source has been traditionally utilized in West African cuisine and food preparation for colorant purposes, where it imparts a characteristic red hue to various food products .
Extraction Methodologies
Research has identified several extraction methods for obtaining apigeninidin from sorghum leaf sheaths, with variation in efficiency based on extraction conditions. Traditional extraction approaches in West Africa primarily differ in two key aspects: the use of an alkaline rock salt (locally known as kanwu) and the temperature of the extraction water .
Table 2: Comparison of Apigeninidin Extraction Methods
Extraction Method | Key Parameters | Relative Efficiency | Notes |
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Cool Alkaline Extraction | Ambient temperature with alkaline salt | Highest | Three times higher apigeninidin content than hot aqueous extraction |
Hot Alkaline Extraction | Elevated temperature with alkaline salt | Moderate | Less efficient than cool alkaline but better than non-alkaline methods |
Hot Aqueous Extraction | Elevated temperature without additives | Lowest | Significantly reduced yield of apigeninidin |
The research demonstrates that cool extraction using alkaline conditions proves most efficient for obtaining apigeninidin, preserving both the yield and quality of the extracted pigment .
Biosynthesis Pathway
Biosynthetic Route
The biosynthesis of apigeninidin follows the flavonoid biosynthetic pathway with specific enzymatic conversions. While the complete pathway specific to apigeninidin wasn't fully detailed in the search results, related flavonoid biosynthesis pathways provide insight into its likely formation:
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The initial step involves the conversion of phenylalanine to 4-coumaroyl-CoA through a series of enzymatic reactions including tyrosine ammonia-lyase (TAL) .
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Chalcone synthase (CHS) then condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone .
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Chalcone isomerase (CHI) catalyzes the formation of naringenin through heterocycle closure .
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Further modifications likely lead to the formation of apigeninidin.
Biotechnological Production
Recent advances in biotechnology have enabled the reconstruction of plant biosynthetic pathways in microbial hosts. Researchers have successfully reconstructed the biosynthetic pathways for related flavones (apigenin and luteolin) in Streptomyces albus by expressing genes encoding for TAL, 4CL, CHS, CHI, and FNS under appropriate promoter control . These approaches potentially provide routes for the sustainable production of apigeninidin through microbial fermentation rather than traditional plant extraction.
Biological Activities
Antimicrobial Properties
Recent research has revealed significant activity of apigeninidin chloride against the parasite Toxoplasma gondii, demonstrating its potential as an antimicrobial agent . The studies showed that apigeninidin chloride targets T. gondii tachyzoite growth through multiple mechanisms:
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Induction of oxidative stress
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Mitochondrial dysfunction
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Ultimate parasite death
The compound demonstrated dose-dependent effects on various parameters related to oxidative stress and mitochondrial function in T. gondii .
Table 3: Effects of Apigeninidin Chloride on Toxoplasma gondii Parameters
Parameter | Concentration | Effect | Statistical Significance |
---|---|---|---|
Reactive Oxygen Species (ROS) Production | 50 μM | Significant increase | p < 0.0001 |
Intracellular ROS | 50 μM vs. 1.5 μM | Significant difference | p = 0.0005 |
Mitochondrial Superoxide Production | 50 μM vs. media | Significant increase | p < 0.0001 |
Mitochondrial Superoxide Production | 1.56 μM vs. media | Moderate increase | p < 0.001 |
Mitochondrial Membrane Potential | 50 μM vs. media | Significant disruption | p < 0.05 |
Metabolic Effects
Metabolomic analysis revealed that apigeninidin treatment affects several metabolic pathways in T. gondii. Notably, the compound caused:
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Decreased production of cholesterol sulfate at 48 hours compared to 24 hours of treatment
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Significant decrease in 1-palmitoyl-lysophosphatidic acid at 48 hours of treatment
These metabolic alterations suggest that apigeninidin may interfere with lipid metabolism and membrane integrity in the parasite, contributing to its observed antimicrobial effects.
Applications as a Natural Food Colorant
Traditional Uses
Apigeninidin has a long history of traditional use as a natural food colorant in West Africa. The red pigment extracted from sorghum leaf sheaths is widely applied in:
The compound's stability under food processing conditions makes it particularly valuable as a natural alternative to synthetic food colorants.
Advantages of Apigeninidin as a Food Colorant
Several properties make apigeninidin an attractive natural food colorant:
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Stability in alkaline and heated conditions
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Natural origin meeting consumer demand for clean-label ingredients
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Potential additional health benefits associated with flavonoid compounds
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Cultural significance and traditional use history
Current Research and Future Perspectives
Expanding Pharmaceutical Applications
The demonstrated antimicrobial activity of apigeninidin against T. gondii opens potential pharmaceutical applications. Research indicates that the compound disrupts the parasite's mitochondrial function and induces oxidative stress at concentrations as low as 1.5 μM, suggesting potent antiparasitic properties worthy of further investigation .
Optimizing Extraction and Production
Current research continues to focus on comparing and optimizing extraction methods to improve yield and purity. The significant finding that cool alkaline extraction yields approximately three times more apigeninidin than traditional hot water extraction methods provides valuable insight for commercial production considerations .
Metabolomic Insights
Metabolomic studies have revealed specific biochemical pathways affected by apigeninidin, particularly related to lipid metabolism in treated organisms. These findings enhance understanding of the compound's mechanism of action and may guide future applications in both food science and medicine .
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